molecular formula C4H8O2 B1599768 (113C)butanoic acid CAS No. 38765-83-2

(113C)butanoic acid

Cat. No.: B1599768
CAS No.: 38765-83-2
M. Wt: 89.1 g/mol
InChI Key: FERIUCNNQQJTOY-AZXPZELESA-N
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Biochemical Analysis

Biochemical Properties

Butyric acid-1-13C participates in various biochemical reactions. It is a histone deacetylase (HDAC) inhibitor, which means it can influence gene expression by changing the acetylation state of histones . This interaction with histones and other proteins can influence various cellular processes.

Cellular Effects

Butyric acid-1-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have anti-tumor effects in several cancers .

Molecular Mechanism

The molecular mechanism of Butyric acid-1-13C involves its role as an HDAC inhibitor. By inhibiting HDAC, it affects the acetylation state of histones, which in turn influences gene expression . This can lead to changes in the production of various proteins and other biomolecules within the cell.

Dosage Effects in Animal Models

The effects of Butyric acid-1-13C can vary with different dosages in animal models. For instance, it has been found that butyric acid derivatives can improve gut health and protect against harmful microbes in animal feed

Metabolic Pathways

Butyric acid-1-13C is involved in various metabolic pathways. It is a product of gut microbial fermentation and plays a key role in energy homeostasis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid-1-13C typically involves the incorporation of carbon-13 into the butyric acid molecule. One common method is the carboxylation of propyl magnesium bromide with carbon-13 labeled carbon dioxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of butyric acid-1-13C is generally achieved through chemical synthesis. The process involves the use of carbon-13 enriched precursors and reagents to ensure the incorporation of the isotope at the desired position. The final product is purified using techniques such as distillation and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(113C)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Butanol.

    Substitution: Butyryl chloride.

Scientific Research Applications

(113C)butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Butyric acid-2-13C
  • Sodium butyrate-13C4
  • Propionic acid-1-13C
  • Isobutyric acid-1-13C

Uniqueness

(113C)butanoic acid is unique due to its specific labeling at the carbon-1 position, which allows for precise tracking and analysis in metabolic studies. This specificity makes it particularly valuable in research applications where the position of the isotope label is critical .

Properties

IUPAC Name

(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431003
Record name Butyric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38765-83-2
Record name Butyric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38765-83-2
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Synthesis routes and methods I

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
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120 mL
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4-[4-(1-adamantyl)-phenoxy]-butyric acid
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31.4 g
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40 mL
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100 mL
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Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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Synthesis routes and methods III

Procedure details

For acetamidylation, the neomycin B/γ-amino butyric acid conjugate obtained in Example 9a above is treated with O-ethyl acetimidate in absolute ethanol for 1-2 days, resulting in acetimidylation of the terminal amino groups. The product is purified by ion exchange chromatography, yielding neomycin B/N-acetamidino butyric acid conjugate 16.
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neomycin B γ-amino butyric acid
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Synthesis routes and methods IV

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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